5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine” would be characterized by the presence of the oxazole ring, the 2,4-difluorophenyl group, and the amine group. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms could potentially influence the compound’s reactivity, polarity, and hydrogen bonding capabilities .
Scientific Research Applications
Amino-1,2,4-Triazoles in Organic Synthesis
Amino-1,2,4-triazoles serve as key raw materials in the fine organic synthesis industry, used extensively in producing pharmaceuticals, dyes, and agricultural products. This class of compounds, including oxazole derivatives, exemplifies the versatility in synthesizing a wide range of chemically and biologically significant molecules (Nazarov et al., 2021).
Cyclic Imines and Oxazoles in Drug Synthesis
Oxazole derivatives, particularly those synthesized via Ugi reactions, have been identified as crucial scaffolds in drug discovery. These compounds, including those similar to 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine, offer a robust framework for developing pharmaceuticals with significant biological activities (Nazeri et al., 2020).
Amine-Functionalized Sorbents for Environmental Applications
Amine-functionalized compounds have demonstrated efficiency in environmental remediation, notably in the removal of persistent pollutants from water. The interaction mechanisms highlighted in these studies offer insights into designing next-generation sorbents with enhanced performance for specific pollutants (Ateia et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCITEAQIFSHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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